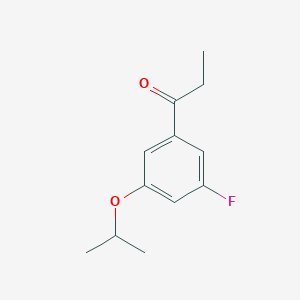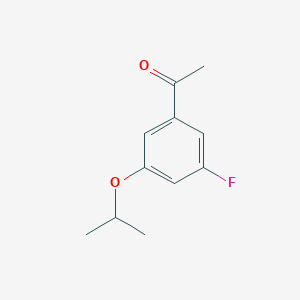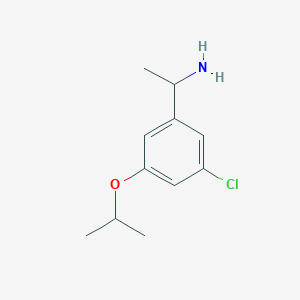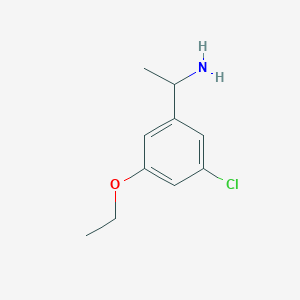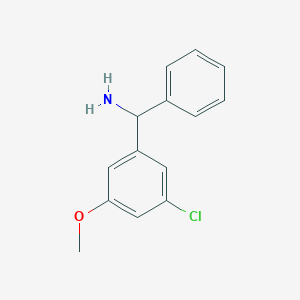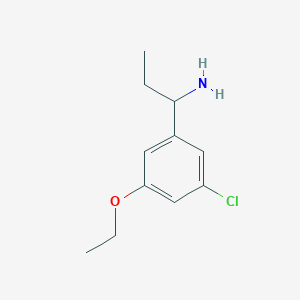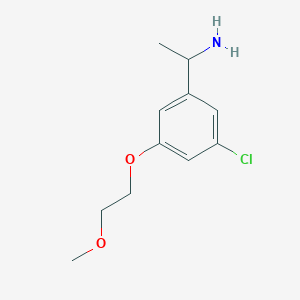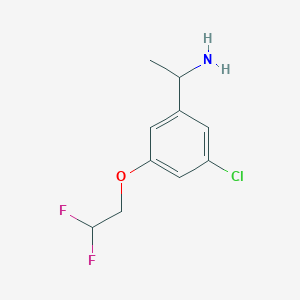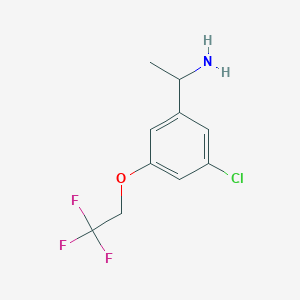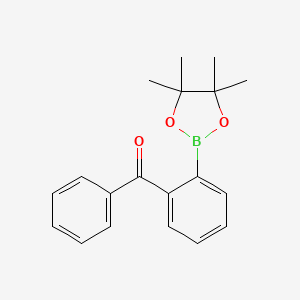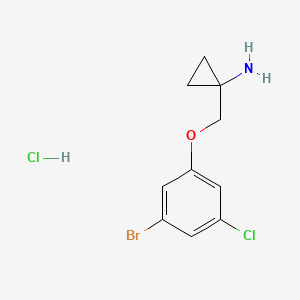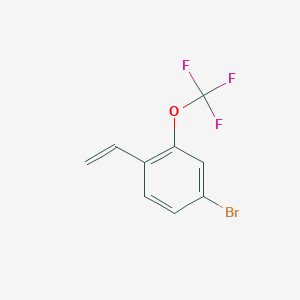
4-Bromo-2-trifluoromethoxy-1-vinyl-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-trifluoromethoxy-1-vinyl-benzene is an organic compound characterized by the presence of bromine, trifluoromethoxy, and vinyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-trifluoromethoxy-1-vinyl-benzene using bromine in the presence of a catalyst such as iron at elevated temperatures . Another approach involves the use of lithium diisopropylamide (LIDA) to generate a reactive intermediate, which then undergoes further reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of 4-Bromo-2-trifluoromethoxy-1-vinyl-benzene may involve large-scale bromination and trifluoromethoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-trifluoromethoxy-1-vinyl-benzene can undergo a variety of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The vinyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Major Products Formed
Substitution: 4-Iodo-2-trifluoromethoxy-1-vinyl-benzene.
Oxidation: 4-Bromo-2-trifluoromethoxy-benzaldehyde.
Reduction: 4-Bromo-2-trifluoromethoxy-1-ethyl-benzene.
Scientific Research Applications
4-Bromo-2-trifluoromethoxy-1-vinyl-benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.
Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 4-Bromo-2-trifluoromethoxy-1-vinyl-benzene in chemical reactions involves the activation of the bromine and vinyl groups, which can participate in various electrophilic and nucleophilic reactions. The trifluoromethoxy group enhances the compound’s reactivity by stabilizing intermediates and transition states through electron-withdrawing effects. This makes the compound a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-trifluoromethoxy-2-vinyl-benzene: Similar structure but different positioning of the trifluoromethoxy group.
4-Bromo-3-trifluoromethoxy-aniline: Contains an amino group instead of a vinyl group.
1-Bromo-4-methoxy-2-trifluoromethoxy-benzene: Contains a methoxy group instead of a vinyl group.
Uniqueness
4-Bromo-2-trifluoromethoxy-1-vinyl-benzene is unique due to the combination of bromine, trifluoromethoxy, and vinyl groups, which confer distinct reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials.
Properties
IUPAC Name |
4-bromo-1-ethenyl-2-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-2-6-3-4-7(10)5-8(6)14-9(11,12)13/h2-5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSUQNLJLAINAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

